

detailed synthesis protocol for 2-(4-Methoxyphenoxy)acetamide

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Compound of Interest

Compound Name: 2-(4-Methoxyphenoxy)acetamide

Cat. No.: B189527

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Application Note: Synthesis of 2-(4-Methoxyphenoxy)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Methoxyphenoxy)acetamide is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in a variety of biologically active molecules. This document provides a detailed, two-step protocol for the synthesis of **2-(4-Methoxyphenoxy)acetamide**, commencing with a Williamson ether synthesis followed by an amidation reaction. The protocol is designed to be clear and reproducible for researchers in a laboratory setting.

Reaction Scheme

The overall synthesis involves two primary stages:

- Step 1: Williamson Ether Synthesis - Formation of 2-(4-methoxyphenoxy)acetic acid by reacting 4-methoxyphenol with chloroacetic acid in the presence of a base.
- Step 2: Amidation - Conversion of the carboxylic acid intermediate to the final acetamide product. This can be achieved via activation of the carboxylic acid (e.g., forming an acyl chloride) followed by reaction with ammonia.

Experimental Protocols

Step 1: Synthesis of 2-(4-Methoxyphenoxy)acetic acid

This procedure is adapted from the general principles of the Williamson ether synthesis.^{[1][2]}

Materials:

- 4-Methoxyphenol
- Chloroacetic acid
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Water
- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Büchner funnel and filter paper
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).
- Slowly add chloroacetic acid (1.1 eq) to the reaction mixture.
- Heat the mixture to reflux (approximately 90-100°C) and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid until the pH is approximately 2.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-(4-methoxyphenoxy)acetic acid.
- The crude product can be purified by recrystallization from hot water.

Step 2: Synthesis of 2-(4-Methoxyphenoxy)acetamide

This amidation step involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.

Materials:

- 2-(4-Methoxyphenoxy)acetic acid (from Step 1)
- Thionyl chloride (SOCl₂)
- Dichloromethane (DCM)
- Aqueous ammonia (NH₄OH)
- Sodium bicarbonate (NaHCO₃) solution
- Water

Equipment:

- Round-bottom flask with a gas outlet
- Dropping funnel
- Ice bath
- Magnetic stirrer
- Separatory funnel
- Büchner funnel and filter paper
- Rotary evaporator

Procedure:

- In a round-bottom flask under a fume hood, suspend 2-(4-methoxyphenoxy)acetic acid (1.0 eq) in dry dichloromethane.
- Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.
- Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases.
- Remove the excess thionyl chloride and solvent under reduced pressure.
- Dissolve the resulting crude acyl chloride in dry dichloromethane and cool in an ice bath.
- Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
- Allow the mixture to warm to room temperature and stir for an additional hour.
- Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-(4-Methoxyphenoxy)acetamide**.

- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

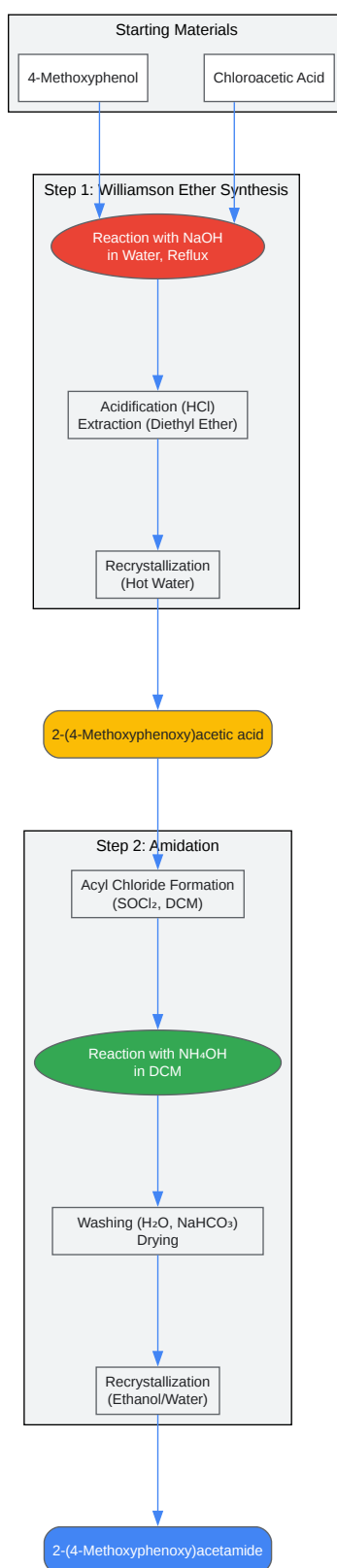
Data Presentation

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance	Yield (%)
4-Methoxyphenol	C ₇ H ₈ O ₂	124.14	54-56	White crystalline solid	-
Chloroacetic acid	C ₂ H ₃ ClO ₂	94.50	61-63	Colorless crystals	-
2-(4-Methoxyphenoxy)acetic acid	C ₉ H ₁₀ O ₄	182.17	137-139	White solid	~85-95
2-(4-Methoxyphenoxy)acetamide	C ₉ H ₁₁ NO ₃	181.19	145-147	White to off-white solid	~70-85

Note: Yields are approximate and may vary based on experimental conditions and scale.

Visualizations

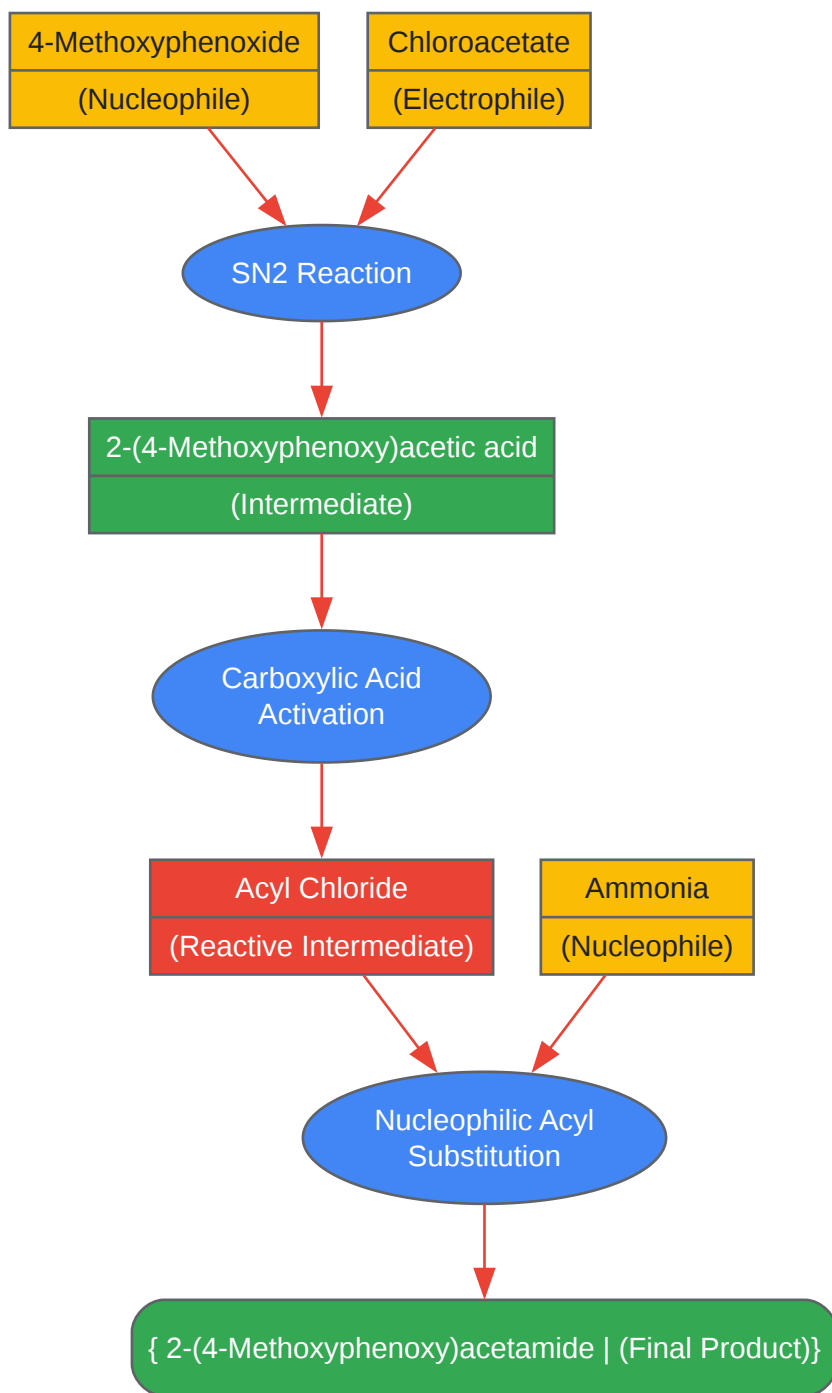
Synthesis Workflow



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Caption: Synthesis workflow for **2-(4-Methoxyphenoxy)acetamide**.

Signaling Pathway (Logical Relationship)



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References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. youtube.com [youtube.com]
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